1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(acetylcyclohexylamino)aniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Neutralization and Isolation: The final step involves neutralizing the reaction mixture with sodium hydroxide to form the disodium salt, followed by isolation and purification of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Cleavage products of the azo bond.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in staining techniques, the compound binds to specific cellular components, enhancing contrast and visibility under a microscope.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-, disodium salt
- 1-Naphthol-3,6-disulfonic acid disodium salt
- 2,6-Naphthalenedisulfonic acid disodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt is unique due to its specific structural features, such as the presence of the acetylcyclohexylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and chemical reactivity.
Properties
CAS No. |
5863-95-6 |
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Molecular Formula |
C24H23N3Na2O8S2 |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
disodium;8-[[4-[acetyl(cyclohexyl)amino]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H25N3O8S2.2Na/c1-15(28)27(18-5-3-2-4-6-18)19-10-8-17(9-11-19)25-26-24-21(29)12-7-16-13-20(36(30,31)32)14-22(23(16)24)37(33,34)35;;/h7-14,18,29H,2-6H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
WLFRNSIJIIFBAL-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)N(C1CCCCC1)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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